2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl and propanoic acid groups. One common synthetic route starts with the reaction of 4-ethyl-5-methylthiazole with 3-fluorobenzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to a series of reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the fluorophenyl group, leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biological pathways. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the propanoic acid group contributes to its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethyl-5-methylthiazol-2-yl)benzoic acid
- 2-(4-Fluorophenyl)thiazole
- 4-(4-Ethyl-5-methylthiazol-2-yl)-3-chlorophenylpropanoic acid
Uniqueness
2-[4-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid is unique due to the presence of both the fluorophenyl and propanoic acid groups, which enhance its biological activity and solubility. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
138568-77-1 |
---|---|
Molecular Formula |
C15H16FNO2S |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[4-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-fluorophenyl]propanoic acid |
InChI |
InChI=1S/C15H16FNO2S/c1-4-13-9(3)20-14(17-13)11-6-5-10(7-12(11)16)8(2)15(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
SKQHAIUMPOFQQZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Canonical SMILES |
CCC1=C(SC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.